![molecular formula C11H15N7O3S B11182026 5-amino-1-{4-[(dimethylsulfamoyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11182026.png)
5-amino-1-{4-[(dimethylsulfamoyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-{4-[(dimethylsulfamoyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{4-[(dimethylsulfamoyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with nitriles can lead to the formation of triazoles . The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency . These methods can be optimized to ensure consistent quality and high throughput, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-{4-[(dimethylsulfamoyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions can vary. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
5-amino-1-{4-[(dimethylsulfamoyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-amino-1-{4-[(dimethylsulfamoyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-amino-1-{4-[(dimethylsulfamoyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxamide include:
1,2,4-Triazole: A simpler triazole compound with similar structural features.
5-amino-1H-1,2,4-triazole-3-carbohydrazide:
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and have diverse biological activities.
Uniqueness
What sets this compound apart is its specific functional groups, which confer unique chemical and biological properties. For instance, the dimethylsulfamoyl group may enhance its solubility and bioavailability, making it more effective in certain applications .
Properties
Molecular Formula |
C11H15N7O3S |
---|---|
Molecular Weight |
325.35 g/mol |
IUPAC Name |
5-amino-1-[4-(dimethylsulfamoylamino)phenyl]triazole-4-carboxamide |
InChI |
InChI=1S/C11H15N7O3S/c1-17(2)22(20,21)15-7-3-5-8(6-4-7)18-10(12)9(11(13)19)14-16-18/h3-6,15H,12H2,1-2H3,(H2,13,19) |
InChI Key |
MDXJSSJMEUOTMM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N |
Origin of Product |
United States |
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